molecular formula C7H12O3 B14437425 1-Cyclopropyl-2,2-dimethoxyethan-1-one CAS No. 73686-09-6

1-Cyclopropyl-2,2-dimethoxyethan-1-one

Cat. No.: B14437425
CAS No.: 73686-09-6
M. Wt: 144.17 g/mol
InChI Key: GSXGCJMUPYOVNG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2-dimethoxyethan-1-one is an organic compound characterized by a cyclopropyl group attached to a 2,2-dimethoxyethanone moiety

Preparation Methods

The synthesis of 1-Cyclopropyl-2,2-dimethoxyethan-1-one typically involves the reaction of cyclopropyl ketones with methoxy reagents under controlled conditions. One common method includes the use of diethyl malonate and 1,2-dichloroethanes in the presence of a catalyst and solvent to form the cyclopropyl intermediate, which is then further reacted with methoxy reagents to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Cyclopropyl-2,2-dimethoxyethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-2,2-dimethoxyethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,2-dimethoxyethan-1-one involves its interaction with specific molecular targets, often through the cyclopropyl group. This interaction can lead to the formation of covalent bonds with enzymes or other proteins, affecting their function. The compound’s effects are mediated through pathways involving cyclopropane ring-opening reactions, which are catalyzed by enzymatic nucleophiles .

Comparison with Similar Compounds

1-Cyclopropyl-2,2-dimethoxyethan-1-one can be compared to other cyclopropyl-containing compounds such as cyclopropyl methyl ketone and cyclopropylcarbinol. While these compounds share the cyclopropyl group, this compound is unique due to the presence of the dimethoxyethanone moiety, which imparts distinct chemical properties and reactivity. Similar compounds include:

Properties

CAS No.

73686-09-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-cyclopropyl-2,2-dimethoxyethanone

InChI

InChI=1S/C7H12O3/c1-9-7(10-2)6(8)5-3-4-5/h5,7H,3-4H2,1-2H3

InChI Key

GSXGCJMUPYOVNG-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1CC1)OC

Origin of Product

United States

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